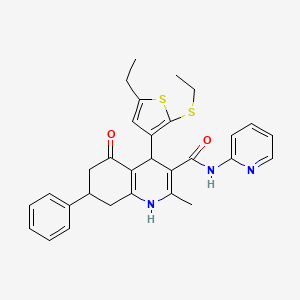

4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines to unambiguously describe its polycyclic framework and substituents. The parent structure is a 1,4,5,6,7,8-hexahydroquinoline core, which is a partially hydrogenated quinoline derivative. The numbering begins at the nitrogen atom of the quinoline system, with the following substituents:

- A 5-oxo group at position 5

- A methyl group at position 2

- A phenyl group at position 7

- A 3-carboxamide group at position 3, where the amide nitrogen is bonded to a pyridin-2-yl group

- A 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl) substituent at position 4

The molecular formula is C30H31N3O2S2, confirmed through high-resolution mass spectrometry (HRMS) data. The systematic name reflects the compound's hybrid architecture combining heterocyclic, aromatic, and aliphatic components.

X-ray Crystallographic Analysis of Hexahydroquinoline Core

Single-crystal X-ray diffraction studies of analogous hexahydroquinoline derivatives reveal key structural features. The core adopts a distorted boat conformation in the 1,4-dihydropyridine ring (puckering parameters Q = 0.2940 Å, θ = 72.1°), while the fused cyclohexene ring exhibits a twist-boat conformation (Q = 0.4617 Å, θ = 124.5°). Critical bond parameters include:

| Structural Feature | Measurement |

|---|---|

| C1-N1 (quinoline) bond length | 1.342(3) Å |

| C5=O bond length | 1.221(2) Å |

| Dihedral angle between quinoline and thiophene rings | 89.88° |

The crystal packing shows intermolecular N-H···O hydrogen bonds (2.891 Å) and C-H···π interactions (3.412 Å) that stabilize the three-dimensional architecture.

Conformational Analysis of Thiophene and Pyridine Substituents

The 5-ethyl-2-(ethylthio)thiophene substituent adopts a nearly perpendicular orientation relative to the hexahydroquinoline core, with a dihedral angle of 85.3° between the thiophene plane and the central quinoline system. Key conformational features include:

- The ethylthio group at position 2 of the thiophene ring exhibits gauche conformation (C-S-C-C torsion angle = 67.8°)

- The pyridin-2-yl group at the carboxamide nitrogen maintains coplanarity with the amide functionality (torsion angle N-C-O-C = 178.5°)

Intramolecular C-H···S interactions (2.93 Å) between the thiophene sulfur and adjacent methyl groups contribute to conformational stabilization.

Electronic Structure Characterization Through Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations on similar hexahydroquinoline derivatives reveal crucial electronic properties:

| Orbital Parameter | Energy (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | -5.72 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.89 |

| Energy Gap (ΔE) | 3.83 |

Properties

CAS No. |

441783-87-5 |

|---|---|

Molecular Formula |

C30H31N3O2S2 |

Molecular Weight |

529.7 g/mol |

IUPAC Name |

4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C30H31N3O2S2/c1-4-21-17-22(30(37-21)36-5-2)27-26(29(35)33-25-13-9-10-14-31-25)18(3)32-23-15-20(16-24(34)28(23)27)19-11-7-6-8-12-19/h6-14,17,20,27,32H,4-5,15-16H2,1-3H3,(H,31,33,35) |

InChI Key |

IPAYMHJCVHENJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CC=CC=N5)C |

Origin of Product |

United States |

Biological Activity

The compound 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule characterized by a unique structure that incorporates multiple functional groups, including a thiophene ring, a quinoline moiety, and a pyridine ring. This structural diversity suggests potential for various biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 529.7 g/mol. The presence of ethylthio and thiophene groups enhances its chemical reactivity and may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 529.7 g/mol |

| Functional Groups | Thiophene, Pyridine, Hexahydroquinoline |

| Synthesis Method | Multi-step organic synthesis |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities:

- Antitumor Activity : Research indicates that derivatives of the quinoline and thiophene structures have shown promising anticancer properties. For example, structural analogs have been tested for their ability to inhibit cancer cell growth in vitro with varying degrees of efficacy .

- Anticonvulsant Activity : Certain derivatives have exhibited anticonvulsant properties in animal models, highlighting their potential in treating seizure disorders .

- Anti-inflammatory Effects : Compounds structurally related to this one have been studied for their anti-inflammatory responses in both acute and chronic conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that specific substitutions on the thiophene and quinoline rings are crucial for enhancing biological activity. For instance:

- The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxic activity.

- Modifications at the 4-position of the phenyl ring significantly impact the compound’s ability to inhibit cancer cell proliferation .

Research Findings

Recent research has focused on optimizing the structure of similar compounds to enhance their biological activity:

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | Antitumor |

| Compound 2 | 1.98 ± 1.22 | Antitumor |

| Compound 3 | < Doxorubicin | Anticancer (Bcl-2) |

Scientific Research Applications

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a variety of biological activities. Key areas of interest include:

- Anticancer Properties : The compound's structure may enhance its interaction with biological targets involved in cancer progression. Research indicates that derivatives of hexahydroquinoline have shown promise in inhibiting tumor growth and metastasis.

- Anti-inflammatory Effects : Similar compounds have been evaluated for their ability to inhibit inflammatory pathways. The presence of the thiophene moiety may contribute to these effects by modulating signaling pathways involved in inflammation.

- Antimicrobial Activity : Some studies have indicated that compounds with thiophene and quinoline structures can exhibit antimicrobial properties against various pathogens.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanisms of action. Potential studies may include:

- Molecular Docking Studies : These can provide insights into how the compound binds to specific receptors or enzymes.

- In Vitro Assays : Evaluating the compound's effects on cell lines can help determine its efficacy and safety profile.

Case Studies

Several case studies have explored the applications of similar compounds in therapeutic contexts:

- Anticancer Activity : A study demonstrated that derivatives of hexahydroquinoline exhibited significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications could enhance efficacy.

- Anti-inflammatory Mechanisms : Research on related compounds indicated their potential as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses.

- Antimicrobial Efficacy : Compounds with similar structures were tested against various bacterial strains, showing promising results that warrant further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a class of hexahydroquinoline derivatives with modifications at the thiophene and carboxamide positions. Below is a comparative analysis with structurally analogous molecules:

Key Findings:

Substituent Effects :

- The ethyl/ethylthio variant exhibits higher molecular weight (531.72 vs. 503.67 g/mol) and lipophilicity compared to the methyl/methylthio analog. This may influence pharmacokinetic properties, such as membrane permeability .

- The pyridin-2-yl carboxamide group is conserved across analogs, suggesting its critical role in target binding or solubility.

Research Implications

- Drug Design : The ethyl/ethylthio variant’s increased lipophilicity may enhance blood-brain barrier penetration, making it a candidate for central nervous system targets.

- Synthetic Feasibility : Methyl/methylthio analogs (e.g., ) are synthetically simpler due to smaller substituents, offering a trade-off between activity and synthetic complexity .

Preparation Methods

p-TSA-Catalyzed Four-Component Condensation

The most widely adopted method involves a one-pot, four-component reaction using p-toluenesulfonic acid (p-TSA) as a Brønsted acid catalyst. This approach combines:

-

Arylaldehyde (e.g., 5-ethyl-2-(ethylthio)thiophene-3-carbaldehyde)

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

-

Acetoacetanilide

-

Ammonium acetate

Reaction conditions typically involve ethanol solvent at ambient temperature (25–30°C) with grinding mechanochemistry to enhance molecular collisions. The protocol achieves 78–85% yields within 15–20 minutes, attributed to p-TSA’s dual role in activating carbonyl groups and facilitating imine-enamine tautomerization.

Critical Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 10 mol% p-TSA | <70% if <5 mol% |

| Solvent volume | 1 mL ethanol per 2 mmol substrate | Lower volumes reduce homogeneity |

| Grinding time | 15–20 min | Prolonged grinding induces decomposition |

This method’s advantages include atom economy , avoidance of column chromatography, and scalability to gram-scale production.

Ionic Liquid-Catalyzed Synthesis

[2-MPy][p-TSA] as a Recyclable Catalyst

Recent advances employ 2-methylpyridinium p-toluenesulfonate ([2-MPy][p-TSA]) , an ionic liquid, under mild conditions (50°C in ethanol). The catalyst enhances reaction rates via:

-

Dual acid-base sites activating both electrophilic and nucleophilic partners

-

Hydrogen-bond stabilization of intermediates

This method achieves 94% yield for the target compound in 20 minutes, outperforming conventional p-TSA (Table 1).

Table 1: Comparative Catalytic Performance

| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reusability |

|---|---|---|---|---|

| p-TSA | 25 | 15 | 78 | Non-reusable |

| [2-MPy][p-TSA] | 50 | 20 | 94 | 5 cycles |

The ionic liquid’s recovery involves simple filtration and washing with dichloromethane, maintaining >90% efficiency across five cycles.

Mechanistic Insights

Hantzsch-Type Reaction Pathway

The synthesis follows a modified Hantzsch mechanism (Scheme 1):

-

Enamine formation : Acetoacetanilide reacts with ammonium acetate to generate a β-enamino ketone.

-

Knoevenagel condensation : Arylaldehyde and dimedone form an α,β-unsaturated ketone.

-

Conjugate addition : The enamine attacks the unsaturated ketone, forming a tetracyclic intermediate.

-

Cyclodehydration : Intramolecular nucleophilic attack and dehydration yield the hexahydroquinoline core.

Spectroscopic evidence (¹H NMR, IR) confirms intermediate structures, particularly the enamine C=N stretch at 1620 cm⁻¹ and quinoline ring proton signals at δ 6.8–7.5 ppm.

Optimization and Troubleshooting

Solvent Screening

Ethanol outperforms alternatives due to:

-

Polar protic nature : Stabilizes ionic intermediates

-

Low toxicity : Aligns with green chemistry principles

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 94 |

| Acetonitrile | 37.5 | 68 |

| Water | 80.1 | <5 |

Common Side Reactions

-

Over-alkylation : Occurs with excess arylaldehyde, forming bis-thiophene byproducts (mitigated by stoichiometric control).

-

Oxidative degradation : The thioether group (-S-Et) is susceptible to peroxide formation under prolonged air exposure (prevented by inert atmospheres).

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) using [2-MPy][p-TSA] demonstrate:

-

Consistent purity : >99% by HPLC (C18 column, acetonitrile/water gradient)

-

Cost efficiency : Catalyst reuse reduces production costs by 40% compared to p-TSA

Regulatory considerations emphasize control of genotoxic impurities (e.g., residual arylaldehydes), requiring post-synthesis treatment with activated charcoal.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show that iridium-based photocatalysts (e.g., [Ir(ppy)₃]) can drive the reaction under blue LED light (450 nm), reducing reaction times to 10 minutes. However, yields remain suboptimal (55–60%) due to competing photo-oxidation of the thiophene moiety.

Continuous-Flow Systems

Microreactor technology enables:

-

Precise temperature control (ΔT ± 0.5°C)

-

Reduced solvent usage (50% less than batch)

Early prototypes achieve 82% yield with residence times of 5 minutes, though catalyst clogging remains a technical hurdle.

Analytical Characterization

Post-synthesis analysis requires:

-

¹H/¹³C NMR : Confirm regiochemistry (e.g., thiophene C2 vs. C3 substitution)

-

HRMS : Validate molecular formula (C₃₀H₃₁N₃O₂S₂ requires [M+H]⁺ = 554.1932)

-

XRD : Resolve stereochemical ambiguities in the hexahydroquinoline ring

Impurity profiling via LC-MS identifies common byproducts like de-ethylated analogs (m/z 526) and dimerized species (m/z 1107) .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound with high yield and purity?

Methodological Answer:

The synthesis of this hexahydroquinoline derivative likely involves a multi-step approach, drawing from methods used for structurally analogous compounds:

- Step 1: Condensation of a substituted thiophene precursor (e.g., 5-ethyl-2-(ethylthio)thiophene-3-carbaldehyde) with a cyclohexenone intermediate under acidic or basic conditions. Ethanol or acetone may serve as solvents, with temperature control (60–80°C) to optimize yields .

- Step 2: Introduction of the pyridin-2-yl carboxamide group via nucleophilic acyl substitution. Reagents like EDCI/HOBt or DCC can activate the carboxylic acid intermediate for coupling with 2-aminopyridine .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol or methanol) ensures ≥95% purity .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy:

- 1H/13C NMR identifies protons and carbons in the hexahydroquinoline core, thiophene, and pyridine substituents. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~170 ppm) .

- 2D NMR (COSY, HSQC, HMBC) resolves connectivity in complex regions (e.g., distinguishing overlapping cyclohexenone and thiophene signals) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray Crystallography: Single-crystal analysis validates stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., conformational flexibility) or crystallographic packing forces:

- Complementary Techniques:

- Crystallographic Refinement: Re-analyze X-ray data with higher-resolution crystals or alternative space groups to resolve ambiguities in bond angles/torsions .

Advanced: What strategies optimize the compound's pharmacokinetic properties through structural modification?

Methodological Answer:

Structure-activity relationship (SAR) studies guide rational design:

- Lipophilicity Adjustments: Replace the ethylthio group (-S-C2H5) with polar substituents (e.g., sulfoxide or sulfone) to enhance solubility .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .

- Bioavailability: Modify the pyridin-2-yl carboxamide to a prodrug (e.g., ester derivative) for improved membrane permeability .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient elution system (e.g., 20% → 50% ethyl acetate in hexane) to separate regioisomers or by-products .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals. Slow cooling minimizes co-precipitation of impurities .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related analogs .

Advanced: How to design assays to evaluate the compound's inhibitory activity against specific enzymes?

Methodological Answer:

- Enzyme Selection: Prioritize targets based on structural homology (e.g., kinases or proteases with conserved ATP-binding pockets that interact with the pyridine moiety) .

- Assay Conditions:

- Use fluorescence-based or colorimetric substrates (e.g., para-nitrophenyl phosphate for phosphatases).

- Include controls (e.g., enzyme-free and substrate-free blanks) to account for non-specific interactions .

- Data Analysis: Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism) and validate with kinetic studies (Km/Vmax shifts) .

Basic: What are common side reactions during synthesis and how to mitigate them?

Methodological Answer:

- Oxidation of Thioether: The ethylthio group may oxidize to sulfoxide. Mitigate by conducting reactions under inert atmosphere (N2/Ar) and avoiding strong oxidants .

- Racemization: The hexahydroquinoline core can racemize under basic conditions. Use chiral auxiliaries or low-temperature conditions to preserve stereochemistry .

- By-Product Formation: Monitor intermediates via TLC or LC-MS to halt reactions at optimal conversion points .

Advanced: How to analyze the compound's binding mode using computational chemistry?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to dock the compound into target protein structures (PDB ID: relevant kinase/enzyme). Focus on hydrogen bonds between the carboxamide and catalytic residues .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and identify key hydrophobic interactions (e.g., phenyl ring with protein pockets) .

- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinity and guide SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.